1-t-Butylimidazole
Overview
Description
1-t-Butylimidazole is a chemical compound with the molecular formula C7H12N2 . It has an average mass of 124.184 Da and a monoisotopic mass of 124.100044 Da .
Synthesis Analysis
A series of new 1-butylimidazole-based ionic liquids have been synthesized by the quaternisation reaction of 1-butylimidazole with different alkyl- and alkoxy-substituted aryl halides using a microwave solvent-free approach with approximately 82–95% yield . This solvent-free approach allows the preparation of a variety of ionic liquids with better yields and purities, making any further purification unnecessary .Molecular Structure Analysis
The molecular structure of 1-t-Butylimidazole is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H12N2/c1-7(2,3)9-5-4-8-6-9/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
1-t-Butylimidazole has a molecular weight of 124.1836 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Medicine and Pharmacology
Imidazole derivatives, including 1-tert-Butyl-1H-imidazole, have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as:
- Anticancer drugs : Imidazoles have been used in the development of drugs for cancer treatment .
- Anti-aging treatments : Some imidazoles have shown potential in anti-aging therapies .
- Anticoagulants : Imidazoles can be used to prevent blood clotting .
- Anti-inflammatory drugs : They have applications in reducing inflammation .
- Antimicrobial and antiviral drugs : Imidazoles have been used to fight against various microbial and viral infections .
Synthetic Chemistry
Imidazole and its derivatives are used extensively in synthetic chemistry . The unique properties of 1-tert-Butyl-1H-imidazole make it a versatile tool for innovative breakthroughs.
Industrial Applications
Imidazoles have found applications in various industries . They act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
Green Chemistry
Nowadays, green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
Drug Synthesis
Catalysis
Materials Science
Synthesis of Dissymmetric Chlorohydrin Ester
The influence of 1-butylimidazole as a base on the synthesis of dissymmetric chlorohydrin ester has been reported .
Future Directions
While specific future directions for 1-t-Butylimidazole were not found, it’s worth noting that the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Mechanism of Action
Target of Action
1-tert-Butyl-1H-imidazole, also known as 1-t-Butylimidazole or 1-tert-butylimidazole or 1-(tert-Butyl)-1H-imidazole, is a compound that can act as an N-coordinated ligand . Ligands are molecules that bind to other (usually larger) molecules, and N-coordinated ligands, in particular, bind through a nitrogen atom.
Mode of Action
As an n-coordinated ligand, it likely interacts with its targets by binding to them via a nitrogen atom .
Biochemical Pathways
It is known that imidazoles, the class of compounds to which 1-tert-butyl-1h-imidazole belongs, are key components of functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Pharmacokinetics
It is known that the compound is a clear liquid and has a boiling point of 105°c/12mmhg (lit) . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Result of Action
It is known that the compound can be used as a pharmaceutical intermediate .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
properties
IUPAC Name |
1-tert-butylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)9-5-4-8-6-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQKPABOPFXDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196588 | |
Record name | 1-t-Butylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-t-Butylimidazole | |
CAS RN |
45676-04-8 | |
Record name | 1-t-Butylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045676048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-t-Butylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-Butyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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